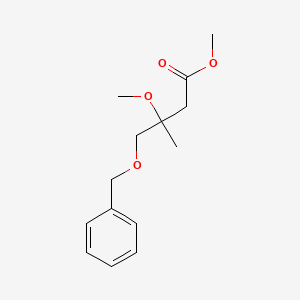

3-Methyl-3-methyloxy-4-benzyloxy-butanoic Acid Methyl Ester

Descripción

3-Methyl-3-methyloxy-4-benzyloxy-butanoic Acid Methyl Ester (CAS: 1797024-70-4) is a structurally complex ester derivative of butanoic acid. Its molecular architecture features:

- A methyl group and methoxy group at the 3-position of the butanoic acid backbone.

- A benzyloxy group at the 4-position, introducing aromaticity and steric bulk.

- A methyl ester at the carboxylic acid terminus.

This compound is primarily utilized as a reactant in synthesizing Methyl-D-erythritol Phosphate (MEP), a critical substrate in terpenoid biosynthesis pathways . Its functional groups enable selective reactivity, making it valuable in multi-step organic syntheses.

Propiedades

Fórmula molecular |

C14H20O4 |

|---|---|

Peso molecular |

252.31 g/mol |

Nombre IUPAC |

methyl 3-methoxy-3-methyl-4-phenylmethoxybutanoate |

InChI |

InChI=1S/C14H20O4/c1-14(17-3,9-13(15)16-2)11-18-10-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |

Clave InChI |

GXFJGQVYYAXLMG-UHFFFAOYSA-N |

SMILES canónico |

CC(CC(=O)OC)(COCC1=CC=CC=C1)OC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-methyloxy-4-benzyloxy-butanoic Acid Methyl Ester typically involves the esterification of the corresponding acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-3-methyloxy-4-benzyloxy-butanoic Acid Methyl Ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Terpenoid Biosynthesis

One of the primary applications of 3-Methyl-3-methyloxy-4-benzyloxy-butanoic Acid Methyl Ester is as a reactant in the preparation of Methyl-D-erythritol Phosphate. This compound serves as a substrate in the biosynthetic pathway of terpenoids, which are vital for various biological functions and are precursors to numerous pharmaceuticals and natural products .

Pharmaceutical Intermediates

The compound is also utilized in the synthesis of optically active intermediates that are crucial for developing pharmaceuticals. It has been noted for its potential role in synthesizing compounds that inhibit enzymes such as HIV protease, contributing to the development of antiviral drugs . The ability to produce high yields of these intermediates through safe industrial processes makes it a valuable asset in pharmaceutical chemistry.

Case Study 1: Synthesis of Methyl-D-erythritol Phosphate

In a study focusing on the synthesis of Methyl-D-erythritol Phosphate, researchers utilized 3-Methyl-3-methyloxy-4-benzyloxy-butanoic Acid Methyl Ester as a key reactant. The process demonstrated efficient conversion rates and high purity levels, highlighting the compound's effectiveness in biosynthetic applications .

Case Study 2: Development of HIV Protease Inhibitors

Another significant application was observed in the synthesis of various HIV protease inhibitors. The compound served as an intermediate, facilitating the production of optically active derivatives that are essential for drug efficacy. The research indicated that modifications to the compound could lead to enhanced potency and selectivity against HIV protease, showcasing its importance in antiviral drug development .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Terpenoid Biosynthesis | Reactant in Methyl-D-erythritol Phosphate preparation |

| Pharmaceutical Intermediates | Key intermediate for synthesizing HIV protease inhibitors |

| Chemical Synthesis | Used in producing optically active glycidate esters and other derivatives |

Mecanismo De Acción

The mechanism of action of 3-Methyl-3-methyloxy-4-benzyloxy-butanoic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which then participates in various biochemical pathways .

Comparación Con Compuestos Similares

Methyl 4-Hydroxybutanoate

4-(3-Nitro-benzyloxy)benzoic Acid Methyl Ester

- Structure : Benzoic acid methyl ester with a nitrobenzyloxy substituent.

- Key Differences: Backbone: Benzoic acid (aromatic ring) vs. butanoic acid (aliphatic chain). Substituent: Nitro group enhances electron-withdrawing effects, increasing reactivity in reduction or nucleophilic substitution reactions.

- Synthesis : Prepared via alkylation of methyl 4-hydroxybenzoate with 3-nitrobenzyl chloride (82% yield) .

3-Oxobutyric Acid Methyl Ester (3-OBA Methyl Ester)

- Structure : Methyl ester of 3-oxobutyric acid.

- Key Differences :

- Applications: Used in enzymatic assays to study aminotransferase activity .

Sandaracopimaric Acid Methyl Ester

- Structure : Diterpene-derived methyl ester with a fused tricyclic framework.

- Key Differences: Complexity: Polycyclic structure vs. linear butanoate. Functionality: Lacks ether substituents but contains conjugated double bonds.

- Applications : Studied for antimicrobial and anti-inflammatory properties .

Comparative Data Table

Key Research Findings

- Synthetic Efficiency: The benzyloxy group in the target compound may necessitate protection/deprotection steps, contrasting with simpler esters like methyl 4-hydroxybutanoate, which require fewer synthetic manipulations .

- Reactivity : The methoxy and benzyloxy groups enhance steric hindrance, reducing nucleophilic attack at the ester carbonyl compared to 3-OBA methyl ester .

- Applications : Unlike FAMEs, the target compound’s short chain and aromatic substituents limit its utility in biofuels but favor specialized roles in biosynthesis .

Actividad Biológica

3-Methyl-3-methyloxy-4-benzyloxy-butanoic Acid Methyl Ester (CAS No. 1797024-70-4) is a compound of interest in biochemical research, particularly for its role in terpenoid biosynthesis. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

- Molecular Formula : C13H18O4

- Molecular Weight : 238.28 g/mol

- Solubility : Soluble in chloroform

3-Methyl-3-methyloxy-4-benzyloxy-butanoic Acid Methyl Ester functions primarily as a precursor in the biosynthesis of terpenoids, which are vital for numerous biological processes. The compound is involved in the methylerythritol phosphate (MEP) pathway, essential for the production of isoprenoids in plants and some bacteria.

Biochemical Pathways

The compound acts as a substrate for enzymes involved in the MEP pathway, leading to the formation of various terpenoids that play critical roles in plant metabolism and defense mechanisms. The specific interactions and enzymatic activities associated with this compound are still under investigation.

Biological Activity

Research indicates that 3-Methyl-3-methyloxy-4-benzyloxy-butanoic Acid Methyl Ester exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, particularly against Gram-positive bacteria. This activity may be attributed to its structural similarity to known antibiotic compounds.

- Antioxidant Activity : The compound may possess antioxidant properties, contributing to cellular protection against oxidative stress.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of benzyloxybutanoic acid esters, including 3-Methyl-3-methyloxy-4-benzyloxy-butanoic Acid Methyl Ester. Results indicated moderate inhibition of bacterial growth, suggesting potential applications in treating infections caused by resistant strains such as MRSA .

- Terpenoid Biosynthesis : Research focusing on the MEP pathway highlighted the role of this compound as a substrate for key enzymes like 1-deoxy-D-xylulose 5-phosphate synthase (DXS). The findings demonstrated that altering concentrations of this ester could significantly impact terpenoid yields in engineered microbial systems .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 3-Methyl-3-methyloxy-4-benzyloxy-butanoic Acid Methyl Ester | Moderate antimicrobial, antioxidant | Involved in MEP pathway |

| Pseudomonic Acid A | Strong antimicrobial | Inhibits bacterial protein synthesis |

| Geranyl pyrophosphate | Key intermediate in terpenoid biosynthesis | Precursor to monoterpenes |

Q & A

Q. What are the optimal synthetic routes for 3-Methyl-3-methyloxy-4-benzyloxy-butanoic Acid Methyl Ester, considering yield and purity?

Methodological Answer: The synthesis can be optimized using esterification protocols involving oxalyl chloride and triethylamine as catalysts. For example, a two-step approach may include:

Activation of the carboxylic acid with oxalyl chloride to form the acyl chloride intermediate.

Esterification with methanol under anhydrous conditions, followed by benzyloxy and methyloxy group protection/deprotection steps to avoid side reactions .

Yield optimization (e.g., 80% reported in similar ester syntheses) requires strict temperature control (0–5°C during activation) and inert atmospheres .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C): Identify methoxy (-OCH₃), benzyloxy (-OBn), and ester carbonyl (C=O) signals. For example, methoxy protons typically resonate at δ 3.2–3.5 ppm in CDCl₃ .

- GC/MS or LC-MS: Confirm molecular ion peaks (e.g., m/z ~ 280–300 for the parent ion) and fragmentation patterns .

- IR Spectroscopy: Detect ester carbonyl stretches near 1740 cm⁻¹ .

Q. What methodologies are recommended for assessing purity in complex mixtures?

Methodological Answer:

- HPLC (Reverse Phase): Use C18 columns with acetonitrile/water gradients. Retention times can be cross-referenced with standards .

- TLC: Employ silica gel plates with ethyl acetate/hexane (1:3) mobile phase; visualize using UV or iodine staining .

- Elemental Analysis: Validate purity >98% by matching experimental vs. theoretical C/H/N ratios .

Q. How do the benzyloxy and methyloxy groups influence reactivity in hydrolysis studies?

Methodological Answer:

- Acidic Hydrolysis: Benzyloxy groups are stable under mild acidic conditions (pH 2–4), while methyl esters hydrolyze slowly. Use 1M HCl in dioxane/water (1:1) at 60°C for selective deprotection .

- Basic Hydrolysis: NaOH/MeOH (1:4) cleaves methyl esters rapidly (1–2 hours at 50°C), but benzyloxy groups require harsher conditions (e.g., H₂/Pd-C for catalytic hydrogenolysis) .

Advanced Research Questions

Q. What advanced techniques are suitable for investigating stereochemical configuration?

Methodological Answer:

- X-ray Crystallography: Resolve crystal structures using SHELX software for refinement. Single-crystal diffraction data (e.g., Cu-Kα radiation) can confirm spatial arrangements of substituents .

- Chiral HPLC: Employ polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol gradients to separate enantiomers .

Q. How can isotopic labeling (e.g., ¹³C or ²H) be applied to trace metabolic or degradation pathways?

Methodological Answer:

- Stable Isotope-Ratio MS: Introduce ¹³C-labeled methanol during ester synthesis. Use GC-combustion-IRMS to track isotopic incorporation in degradation products (e.g., δ¹³C shifts >2‰ indicate metabolic processing) .

- Synthetic Protocols: Optimize labeling via nucleophilic substitution with CD₃I for deuterated methoxy groups .

Q. What computational models predict interactions with biological targets (e.g., enzymes)?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to active sites (e.g., esterases or lipases). Parameterize force fields with charges derived from DFT calculations (B3LYP/6-31G*) .

- MD Simulations: Analyze stability of ligand-protein complexes in GROMACS (20 ns trajectories, NPT ensemble) to identify critical hydrogen bonds with catalytic residues .

Q. How does the compound’s stability vary under photolytic or thermal stress?

Methodological Answer:

Q. What strategies resolve contradictions in spectroscopic data (e.g., conflicting NOE correlations)?

Methodological Answer:

- 2D NMR (NOESY/ROESY): Differentiate between axial/equatorial substituents by analyzing through-space correlations. For example, benzyloxy protons may show NOE contacts with adjacent methyl groups .

- DFT-NMR Predictions: Compare experimental shifts with computed values (GIAO method) to validate proposed conformers .

Q. How can researchers compare bioactivity with structural analogs (e.g., varying alkoxy groups)?

Methodological Answer:

- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., replacing benzyloxy with phenoxy) and assay inhibitory effects on target enzymes (IC₅₀ via fluorometric assays) .

- Free Energy Perturbation (FEP): Compute relative binding affinities using Schrödinger Suite to prioritize analogs for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.